4-Oxo-1,2,5-thiadiazole-3-carbonitrile
Description
4-Oxo-1,2,5-thiadiazole-3-carbonitrile is a heterocyclic compound featuring a 1,2,5-thiadiazole ring system substituted with an oxo group at position 4 and a carbonitrile group at position 2. The thiadiazole core contributes to its electron-deficient aromatic character, while the electron-withdrawing nitrile and oxo groups enhance its reactivity, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
43200-57-3 |
|---|---|
Molecular Formula |
C3HN3OS |
Molecular Weight |
127.13 g/mol |
IUPAC Name |
4-oxo-1,2,5-thiadiazole-3-carbonitrile |
InChI |
InChI=1S/C3HN3OS/c4-1-2-3(7)6-8-5-2/h(H,6,7) |
InChI Key |
RQKGPYUYYBPNFH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NSNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,5-thiadiazole-3-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzothiadiazole with copper(I) cyanide in dimethylformamide (DMF). The structure of the newly synthesized compound is confirmed through elemental analysis, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,2,5-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-Oxo-1,2,5-thiadiazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential as an anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as photoluminescent materials
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,5-thiadiazole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s thiadiazole ring can chelate metal ions, such as magnesium, which plays a crucial role in its biological activity. This chelation can inhibit enzymes or disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 4-Oxo-1,2,5-thiadiazole-3-carbonitrile and related compounds:
Key Observations:
- Ring Systems : The 1,2,5-thiadiazole and thiazole rings differ in sulfur and nitrogen positioning, affecting electronic properties. Thiadiazoles are more electron-deficient than thiazoles, influencing their reactivity in nucleophilic substitutions .
- Carbonitrile groups contribute to dipole interactions and metabolic stability .
Physicochemical Properties
- Crystal Packing : 1,3-Thiazole-4-carbonitrile exhibits C–H⋯N hydrogen bonds and π-stacking, enhancing thermal stability . Thiadiazole derivatives likely form similar interactions but with altered geometries due to the additional nitrogen atom.
- Solubility: The oxo and nitrile groups in thiadiazole and thiazolidinone derivatives improve aqueous solubility compared to purely aromatic scaffolds like quinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
